molecular formula C19H20FN5O3S B2564650 1-[2-[[2-(4-Fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]amino]-2-oxoacetyl]piperidine-4-carboxamide CAS No. 899741-68-5

1-[2-[[2-(4-Fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]amino]-2-oxoacetyl]piperidine-4-carboxamide

Cat. No. B2564650
M. Wt: 417.46
InChI Key: AZYOQNVYICGBFB-UHFFFAOYSA-N
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Description

1-[2-[[2-(4-Fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]amino]-2-oxoacetyl]piperidine-4-carboxamide is a useful research compound. Its molecular formula is C19H20FN5O3S and its molecular weight is 417.46. The purity is usually 95%.
BenchChem offers high-quality 1-[2-[[2-(4-Fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]amino]-2-oxoacetyl]piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[2-[[2-(4-Fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]amino]-2-oxoacetyl]piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Aurora Kinase Inhibition

Compounds structurally related to the one have been investigated for their potential as Aurora kinase inhibitors. Aurora kinases are essential for cell division, and their inhibition can be a strategic target in cancer therapy. The research into Aurora kinase inhibitors aims to discover compounds that can effectively halt the proliferation of cancer cells by interfering with their division process (ロバート ヘンリー,ジェームズ, 2006).

Mycobacterium tuberculosis Inhibitors

A series of compounds, including thiazole-aminopiperidine hybrids, were designed and synthesized for their in vitro activity against Mycobacterium tuberculosis (MTB). One such compound demonstrated significant activity against MTB, showcasing the potential of structurally related compounds in combating tuberculosis. This highlights the importance of chemical synthesis in developing new antimicrobial agents (V. U. Jeankumar et al., 2013).

Met Kinase Superfamily Inhibition

Research has identified substituted carboxamides as potent and selective Met kinase inhibitors, which play a critical role in cancer cell growth and metastasis. By altering specific positions on the pyridine and pyridone rings, researchers improved the compounds' solubility and selectivity, leading to promising candidates for clinical trials. This work underscores the therapeutic potential of targeting the Met kinase pathway in cancer treatment (G. M. Schroeder et al., 2009).

Synthesis of Novel Heterocycles

The synthesis of novel fused heterocyclic compounds, such as pyrazolo[4,3-c]pyridine-3-ols, from piperidine derivatives demonstrates the versatility of these structures in creating new molecules with potential biological activity. Such research contributes to expanding the chemical space available for drug discovery and development (P. Karthikeyan et al., 2014).

Anticancer Activity

Research into fluoro-substituted compounds, such as benzo[b]pyran derivatives, has shown anti-lung cancer activity. The synthesis of these compounds and subsequent biological testing against various cancer cell lines illustrate the ongoing efforts to discover new anticancer agents (A. G. Hammam et al., 2005).

properties

IUPAC Name

1-[2-[[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]amino]-2-oxoacetyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN5O3S/c20-12-1-3-13(4-2-12)25-17(14-9-29-10-15(14)23-25)22-18(27)19(28)24-7-5-11(6-8-24)16(21)26/h1-4,11H,5-10H2,(H2,21,26)(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZYOQNVYICGBFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-[[2-(4-Fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]amino]-2-oxoacetyl]piperidine-4-carboxamide

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